![molecular formula C14H29LiSi3 B14351654 lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane CAS No. 97535-99-4](/img/structure/B14351654.png)
lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a lithiated organosilicon compound. It is primarily used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and solubility in nonpolar organic solvents, making it a valuable reagent in organic synthesis .
Preparation Methods
The preparation of lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane can be achieved through the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . This reaction can be performed in situ, and the compound can be purified by sublimation or distillation . The general reaction is as follows:
HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions.
Base-Catalyzed Reactions: It acts as a strong non-nucleophilic base in base-catalyzed reactions.
Polymerization Reactions: It can catalyze polymerization reactions in the synthesis of poly(p-benzamide)s.
Aldol Condensations and Darzens Condensation Reactions: It is used in directed aldol condensations and Darzens condensation reactions.
Common reagents and conditions used in these reactions include tetrahydrofuran (THF) as a solvent and temperatures ranging from room temperature to slightly elevated temperatures . Major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has a wide range of scientific research applications, including:
Organic Synthesis: It is used to generate enolates for the preparation of lactone precursors, pyranones, and cyclohexanes.
Novel Synthesis: It is used in a novel three-step synthesis of disubstituted 1,2,5-thiadiazoles.
Polymer Chemistry: It is employed in the synthesis of cyclic poly(α-peptoid)s and α-(difluoromethyl)styrene.
Mechanism of Action
The mechanism by which lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves its role as a strong non-nucleophilic base . It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
Lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique compared to other similar compounds due to its stability and solubility in nonpolar organic solvents . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Another strong non-nucleophilic base used in organic synthesis.
Potassium bis(trimethylsilyl)amide: Similar to the lithium compound but with different solubility and reactivity properties.
These compounds share similar applications but differ in their reactivity and solubility, making this compound a preferred choice in certain reactions .
Properties
CAS No. |
97535-99-4 |
|---|---|
Molecular Formula |
C14H29LiSi3 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.Li/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChI Key |
CJRUJUOZMQNIAM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
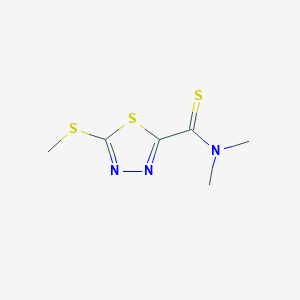
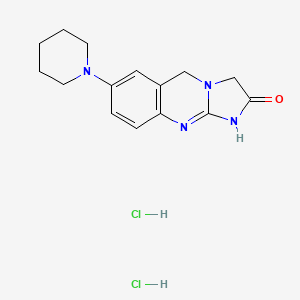
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
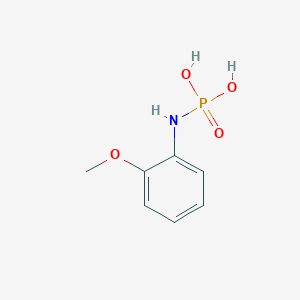
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
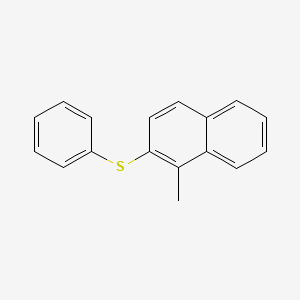
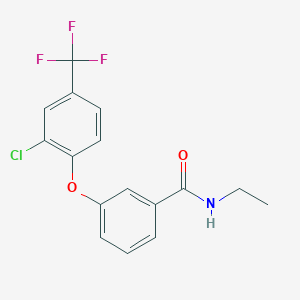
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
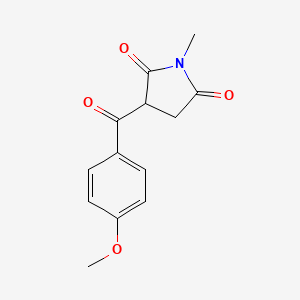
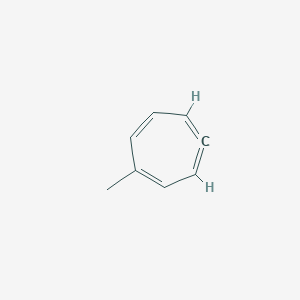
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
